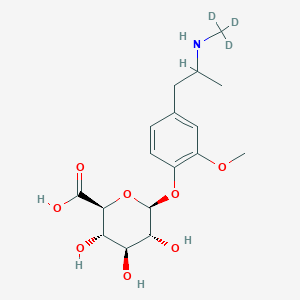![molecular formula C20H17N5O2 B13861030 1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an aminoethyl group, a quinolinyl group, a pyridinyl group, and a pyrazole carboxylic acid. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic synthesis The process may start with the preparation of the quinolinyl and pyridinyl intermediates, followed by their coupling with a pyrazole derivative
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced catalytic systems, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinolinyl and pyridinyl rings can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Hydrogenated quinolinyl and pyridinyl derivatives.
Substitution: Alkylated or acylated derivatives at the aminoethyl group.
科学的研究の応用
1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: 1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C20H17N5O2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-(2-aminoethyl)-5-(2-quinolin-3-ylpyridin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C20H17N5O2/c21-6-8-25-19(20(26)27)11-18(24-25)14-5-7-22-17(10-14)15-9-13-3-1-2-4-16(13)23-12-15/h1-5,7,9-12H,6,8,21H2,(H,26,27) |
InChIキー |
IDPLDWUOSVSMNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CC(=C3)C4=NN(C(=C4)C(=O)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
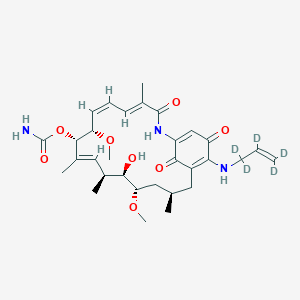
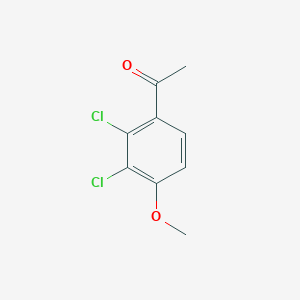
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)

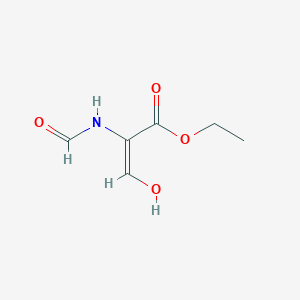
![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
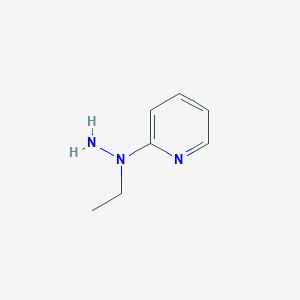
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
